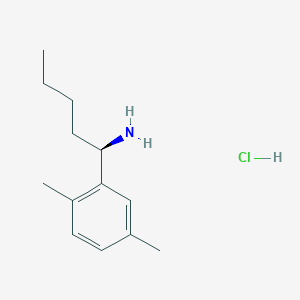

(R)-1-(2,5-Dimethylphenyl)pentan-1-amine hcl

Description

(R)-1-(2,5-Dimethylphenyl)pentan-1-amine HCl is a chiral primary amine salt featuring a pentyl chain (5 carbons) attached to a 2,5-dimethylphenyl group. The (R)-configuration at the chiral center may influence its biological activity and physicochemical behavior. Based on homolog trends, its molecular formula is inferred as C₁₃H₂₂ClN (molecular weight ≈227.78 g/mol), with increased lipophilicity compared to shorter-chain analogs. Applications likely involve pharmaceutical or agrochemical research due to its amine functionality and aromatic substituents.

Properties

Molecular Formula |

C13H22ClN |

|---|---|

Molecular Weight |

227.77 g/mol |

IUPAC Name |

(1R)-1-(2,5-dimethylphenyl)pentan-1-amine;hydrochloride |

InChI |

InChI=1S/C13H21N.ClH/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3;/h7-9,13H,4-6,14H2,1-3H3;1H/t13-;/m1./s1 |

InChI Key |

VQXWQXANDPCDJY-BTQNPOSSSA-N |

Isomeric SMILES |

CCCC[C@H](C1=C(C=CC(=C1)C)C)N.Cl |

Canonical SMILES |

CCCCC(C1=C(C=CC(=C1)C)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenyl derivatives.

Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or reagents.

Amine Formation: The amine group is introduced through reductive amination or other suitable methods.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions, such as:

Catalysts: Use of efficient catalysts to increase yield.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure the desired reaction pathway.

Purification: Advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction to simpler amines or hydrocarbons.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis.

Biology: Studied for its interactions with biological molecules.

Medicine: Potential use in the development of pharmaceuticals.

Industry: Used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Elongating the alkyl chain from propan to pentan may enhance receptor binding due to increased van der Waals interactions.

- Thermal Stability : Butan-1-amine derivatives decompose above 200°C, suggesting pentan analogs require similar storage conditions (e.g., refrigeration).

- Synthetic Challenges : Introducing chirality in longer chains (e.g., pentan) demands advanced asymmetric synthesis techniques, increasing production costs.

Biological Activity

(R)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride, a chiral amine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a chiral center that influences its interactions with biological systems. This article will explore the biological activity of this compound, including its mechanisms of action, enzyme inhibition properties, and comparisons with similar compounds.

- Molecular Formula : C12H20ClN

- Molecular Weight : Approximately 213.75 g/mol

- Structure : The compound contains a pentan-1-amine backbone with a 2,5-dimethylphenyl group, contributing to its chiral nature.

The biological activity of (R)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride is primarily attributed to its ability to act as an enzyme inhibitor and a modulator of various biochemical pathways. Its chiral configuration allows for specific interactions with biological receptors and enzymes, leading to diverse pharmacological effects. Research indicates that compounds with similar structures often exhibit significant activity in neuropharmacology and metabolic regulation.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of (R)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride as an enzyme inhibitor. It has been shown to interact with several enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| PKMYT1 | Selective Inhibitor | 0.69 | |

| Monoamine Transporters | Reuptake Inhibitor | Varies |

These interactions suggest that the compound may have therapeutic applications in treating conditions related to these enzymes.

Comparative Analysis with Similar Compounds

A comparative analysis reveals significant differences in biological activity among structurally related compounds. Below is a table summarizing key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride | Enantiomer with opposite chirality | Different optical activity affecting biological interactions |

| 1-(2,5-Dimethylphenyl)butan-1-amine | Shorter carbon chain | Potentially different pharmacological properties |

| 1-(2,5-Dimethylphenyl)hexan-1-amine | Longer carbon chain | Variations in lipophilicity and biological activity |

This table illustrates how variations in structure can lead to significant differences in biological effects due to chirality and chain length.

Case Studies and Research Findings

Research has indicated that (R)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride may play a role in modulating neurotransmitter systems. A study evaluating the effects on monoamine transporters found that it exhibited varying inhibition potencies depending on the enantiomeric form:

- The S-enantiomer was found to be significantly more potent as a reuptake inhibitor for dopamine and norepinephrine compared to the R-enantiomer .

Additionally, studies have shown that this compound could influence locomotor activity and core temperature regulation in animal models. These findings suggest potential applications in neuropharmacology and behavioral studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.